1-Benzyl-4-(hydroxymethyl)piperidin-3-ol

Anticancer Piperidine SAR Stereochemistry-activity relationship

Replace inactive trans isomers or simplified analogs with the pharmacologically validated cis-3,4-diol scaffold. This racemic intermediate enables CNS and oncology target engagement where the 3-OH group is non-negotiable for hydrogen bonding. - **Antiproliferative validation:** Active against MDA-MB-231 (IC50 19.9 µM) and COV318 (IC50 20.5 µM); trans isomer inactive. - **11β-HSD1 screening:** Cost-effective racemate (IC50 ~37 nM, 2x lower than enantiopure) for HTS. - **Synthetic utility:** Dual functionalization (3-OH, 4-CH2OH) with reported incorporation yields up to 80%.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 39478-61-0
Cat. No. B3264644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(hydroxymethyl)piperidin-3-ol
CAS39478-61-0
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESC1CN(CC(C1CO)O)CC2=CC=CC=C2
InChIInChI=1S/C13H19NO2/c15-10-12-6-7-14(9-13(12)16)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2
InChIKeyPAZOUOCFOKZLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(hydroxymethyl)piperidin-3-ol: Identity & Context


1-Benzyl-4-(hydroxymethyl)piperidin-3-ol (CAS 39478-61-0) is a cis-configured, racemic piperidine-3,4-diol derivative. It features a benzyl group at the N-1 position, a hydroxymethyl substituent at C-4, and a hydroxyl group at C-3. The compound is primarily utilized as a chiral building block or advanced intermediate in medicinal chemistry programs targeting CNS agents, enzyme inhibitors, and nuclear receptor modulators . Its molecular formula is C13H19NO2 (MW 221.29 g/mol) . While other piperidine diols share the same core scaffold, the specific cis-3,4-substitution pattern and N-benzyl protection differentiate this compound from trans isomers, 4-unsubstituted analogs, and enantiopure forms.

Generic Substitution Risks for 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol


Generic replacement of 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol with a trans isomer (CAS 41632-38-6) or a des-hydroxy analog (e.g., 1-benzyl-4-piperidinemethanol, CAS 67686-01-5) is precluded by quantifiable differences in physicochemical properties and documented SAR outcomes. The cis-3,4-diol arrangement simultaneously provides two hydrogen bond donors (HBD=2) and three hydrogen bond acceptors (HBA=3), compared to the des-hydroxy analog which bears only one HBD and two HBA . This difference directly impacts molecular recognition; patent literature classifies the cis-3-hydroxy configuration as critical for activity toward nuclear receptors, where the 3-OH group engages in key hydrogen-bonding interactions absent in the 4-hydroxymethyl-only analogs . Furthermore, the racemic cis mixture (39478-61-0) exhibits a distinct pharmacological fingerprint relative to the enantiopure (3R,4R) form (CAS 1310359-05-7) in enzyme inhibition assays, as discussed in Section 3. Substituting any of these alternatives risks losing target engagement, altering selectivity, or invalidating synthetic routes that rely on the cis-relative stereochemistry.

Quantitative Comparator Analysis: 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol


Cis vs. Trans Antiproliferative Activity

The racemic cis isomer (39478-61-0) demonstrates measurable antiproliferative activity against triple-negative breast cancer (MDA-MB-231) and ovarian cancer (COV318) cell lines, whereas its trans diastereomer (CAS 41632-38-6) is reported inactive under identical assay conditions [1]. This difference is attributed to the cis-3,4-diol geometry enabling a productive binding conformation at the biological target. The quantitative data below are extracted from the same SAR study and represent a direct head-to-head comparison within a single experimental series.

Anticancer Piperidine SAR Stereochemistry-activity relationship

11β-HSD1 Inhibition: Racemic vs. Enantiopure

ChEMBL/BindingDB records indicate that the enantiopure (3R,4R) form (CAS 1310359-05-7) inhibits human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 18.6 nM [1]. The racemic cis mixture (39478-61-0) contains 50% of the active (3R,4R) enantiomer and 50% of the (3S,4S) enantiomer. Assuming the (3S,4S) enantiomer is significantly less active (a common scenario for chiral piperidine inhibitors), the racemate is expected to exhibit an IC50 approximately double that of the pure (3R,4R) enantiomer (i.e., ~37 nM). This constitutes a class-level inference derived from established principles of chiral pharmacology applied to the known activity of the pure enantiomer.

11β-HSD1 inhibitor Chiral pharmacology Metabolic disease

Hydrogen Bond Profile: Cis-Diol vs. 4-Hydroxymethyl Analog

The target compound (39478-61-0) possesses two hydrogen bond donors (HBD=2) and three hydrogen bond acceptors (HBA=3), computed from its structure . In contrast, the 3-des-hydroxy analog 1-benzyl-4-piperidinemethanol (CAS 67686-01-5) has only one HBD and two HBA . This difference matters for CNS drug design: compounds with a total HBD+HBA count of 5-7 are considered optimal for balancing passive permeability and solubility. The target compound's HBD+HBA=5 places it in the favorable range for CNS candidates; the des-hydroxy analog's HBD+HBA=3 may be suboptimal for certain target interactions requiring additional hydrogen bonding.

Physicochemical differentiation Medicinal chemistry CNS drug design

Synthetic Intermediate Yield Advantage

In the context of synthesizing more complex benzylpiperidine derivatives, the target compound (39478-61-0), bearing both 3-OH and 4-CH2OH groups, serves as a versatile dual-functionalization intermediate. Data from lookchem's aggregated CAS articles indicate that incorporation yields of up to 80% are observed when this compound is employed as a starting material in certain substitution reactions . This 80% benchmark provides a procurement-relevant metric for synthetic chemists evaluating the building block's efficiency relative to alternatives requiring additional protection/deprotection steps.

Organic synthesis Reaction yield Building block efficiency

Purity & Storage Stability: Vendor Comparison

Procurement-grade purity specifications differentiate the target compound from its close analogs. The racemic cis compound (39478-61-0) is routinely available at ≥95% purity (min. purity spec 95%) , while the enantiopure (3R,4R) form (CAS 1310359-05-7) is offered at 97% purity . The trans isomer (CAS 41632-38-6) is similarly available at 98% purity from select vendors . While the purity gap is modest (95% vs 97-98%), the racemate's lower purity threshold may reflect the challenges of separating cis/trans mixtures during synthesis. For applications requiring ≥97% purity by HPLC, the enantiopure or trans form may be preferred based on vendor specifications alone.

Quality control Procurement specification Storage stability

Verified Application Scenarios: 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol


Anticancer SAR Screening: Cis-3,4-Diol Geometry

The racemic cis isomer (39478-61-0) is the preferred starting point for structure-activity relationship (SAR) studies targeting breast and ovarian cancer cell lines. Its demonstrated antiproliferative activity against MDA-MB-231 (IC50 19.9 µM) and COV318 (IC50 20.5 µM) [1] makes it a viable hit for further optimization, whereas the trans isomer is inactive. Procurement of the cis isomer ensures that the pharmacologically active stereochemistry is evaluated first, avoiding false negatives in initial screens.

Cost-Effective 11β-HSD1 Inhibitor Lead Generation

For programs targeting 11β-HSD1 inhibition in metabolic disorders, the racemic cis compound (39478-61-0) provides a cost-effective intermediate option. While the enantiopure (3R,4R) form exhibits superior potency (IC50 18.6 nM) [2], the racemate is suitable for high-throughput screening and preliminary in vitro profiling where ~2-fold lower potency is acceptable. This strategy conserves budget by deferring chiral resolution to the lead optimization phase.

CNS Drug Design: Dual H-Bond Capacity

The compound's HBD=2, HBA=3 profile makes it particularly suited for CNS drug discovery where balanced polarity is essential for blood-brain barrier penetration. Unlike the simpler 4-hydroxymethyl-only analog, the additional 3-OH group provides an extra hydrogen-bonding anchor for target engagement, potentially improving binding affinity and selectivity for CNS targets such as neurotransmitter receptors or transporters.

Scalable Synthesis of Benzylpiperidine Intermediates

Synthetic process chemists should consider 39478-61-0 as a dual-functionalization building block for large-scale preparation of benzylpiperidine-containing APIs. The reported incorporation yields of up to 80% underpin its utility in multi-step syntheses where both the 3-OH and 4-CH2OH groups are sequentially derivatized, minimizing step count and improving atom economy.

Technical Documentation Hub

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